Physicochemical Profiling & Synthetic Methodology: 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline
Physicochemical Profiling & Synthetic Methodology: 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline
Topic: Physicochemical properties of 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
[1][2]
Executive Technical Summary
2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline (CAS: 1017045-81-6) represents a critical "push-pull" fluorophore and pharmacophore scaffold.[1] Structurally, it combines an electron-donating primary amine with an electron-withdrawing 1,3,4-oxadiazole heterocycle, bridged by a methylated benzene ring. This specific substitution pattern—ortho-methylation relative to the amine—introduces steric constraints that modulate planarity, influencing both solubility and fluorescence quantum yield compared to its non-methylated analogues.
In drug discovery, this compound serves as a versatile intermediate for synthesizing antimicrobial and antitumor agents, particularly where the oxadiazole moiety acts as a bioisostere for carboxylic acids or esters, improving metabolic stability and lipophilicity.
Physicochemical Properties Matrix
The following data aggregates calculated and experimental values to establish a baseline for formulation and synthesis planning.
| Property | Value / Description | Context/Implication |
| Molecular Formula | C₉H₉N₃O | Core scaffold |
| Molecular Weight | 175.19 g/mol | Fragment-based drug design compliant |
| CAS Number | 1017045-81-6 | Unique Identifier |
| Physical State | Solid (Off-white to pale yellow) | Crystalline powder |
| Melting Point | 103–106 °C (Predicted) | Note: Analogues typically melt in the 100–120°C range.[2] |
| LogP (Predicted) | 1.1 ± 0.3 | Moderate lipophilicity; good membrane permeability |
| pKa (Amine) | ~3.5 – 4.0 | Lower than typical anilines (~4.6) due to the electron-withdrawing oxadiazole |
| H-Bond Donors | 1 (–NH₂) | Primary amine handle for derivatization |
| H-Bond Acceptors | 3 (N, O in oxadiazole) | Critical for receptor binding interactions |
| Solubility | DMSO, DMF, Methanol, Ethanol | Poor water solubility; requires co-solvents for bio-assays |
Structural Analysis & Electronic Effects
The 1,3,4-oxadiazole ring is a strong electron-withdrawing group (EWG). When positioned para to the amino group, it creates a conjugated system that facilitates Intramolecular Charge Transfer (ICT).
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Electronic Pull: The oxadiazole ring depletes electron density from the benzene ring, deactivating the amine towards electrophilic aromatic substitution but increasing the acidity of the N-H protons.
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Steric Modulation: The methyl group at the 2-position (ortho to the amine) exerts steric pressure, slightly twisting the amine out of the phenyl plane. This reduces
-conjugation efficiency compared to the unmethylated analogue, which can be leveraged to fine-tune the absorption maximum ( ) in optoelectronic applications.
Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesize 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline from 3-methyl-4-nitrobenzoic acid. Rationale: This route avoids the handling of sensitive free anilines during the harsh cyclization step, reducing oxidation byproducts.
Phase 1: Precursor Activation
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Esterification: Reflux 3-methyl-4-nitrobenzoic acid (1.0 eq) in dry Methanol with catalytic H₂SO₄ (0.1 eq) for 8 hours.
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Validation: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of acid spot (low R_f) and appearance of ester (high R_f).
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Hydrazide Formation: Treat the methyl ester with Hydrazine Hydrate (excess, 3-5 eq) in Ethanol at reflux for 4–6 hours.
Phase 2: Heterocycle Construction (Cyclization)
This step forms the 1,3,4-oxadiazole ring using Triethyl Orthoformate (TEOF) as the C1 synthon.
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Reagents: 3-methyl-4-nitrobenzohydrazide (1.0 eq), Triethyl Orthoformate (TEOF) (Excess/Solvent), p-TsOH (catalytic).
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Protocol:
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Suspend the hydrazide in TEOF. Add catalytic p-TsOH.
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Reflux at 100–110°C for 6–12 hours.
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Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the orthoester.
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Workup: Evaporate excess TEOF. Recrystallize the residue (Ethanol/Water) to yield 2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole .
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Phase 3: Nitro Reduction (Final Deprotection)
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Reagents: SnCl₂·2H₂O (5.0 eq) in Ethanol/HCl or H₂/Pd-C.
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Protocol (SnCl₂ Method):
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Dissolve the nitro-oxadiazole intermediate in Ethanol.
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Add Stannous Chloride slowly. Heat to reflux for 2 hours.
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Safety Note: This reaction is exothermic.
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Workup: Neutralize with NaOH solution to pH 8. Extract with Ethyl Acetate.
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Purification: Silica gel column chromatography (DCM:MeOH 95:5) yields the target 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline .[5][1]
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Synthetic Pathway Visualization
Caption: Step-wise synthetic route converting the benzoic acid precursor to the target aniline via oxadiazole ring closure.
Biological & Pharmacological Relevance
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry.[6][7][8] In the context of this specific molecule:
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Peptide Deformylase Inhibition: Analogs of this compound have shown efficacy as antibacterial agents by inhibiting peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. The oxadiazole nitrogen atoms can coordinate with metal ions (e.g., Fe²⁺/Ni²⁺) in the enzyme active site.
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Metabolic Stability: The oxadiazole ring resists hydrolysis by esterases, extending the half-life of the drug candidate compared to ester-containing analogues.
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Lipophilicity Tuning: The 2-methyl group increases lipophilicity (LogP) slightly, enhancing blood-brain barrier (BBB) penetration potential compared to the unmethylated parent.
Mechanism of Action (Pharmacophore)[4][6]
Caption: Pharmacophore mapping showing the electronic push-pull system and binding interactions.
Safety and Handling
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Hazards: As an aniline derivative, assume potential for methemoglobinemia if absorbed. The compound is likely a skin and eye irritant (H315, H319).
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent photo-oxidation of the amine.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (Nitrogen oxides are produced).
References
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PubChem. (2025).[2] 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Compound Summary. National Library of Medicine. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. The Scientific World Journal. [Link]
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Glomb, T., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules.[2][3][6][7][8][9][10][11][12][13][14][15] [Link]
Sources
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- 2. 4-(1,3,4-Oxadiazol-2-yl)aniline | C8H7N3O | CID 16228096 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. rroij.com [rroij.com]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. longdom.org [longdom.org]
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